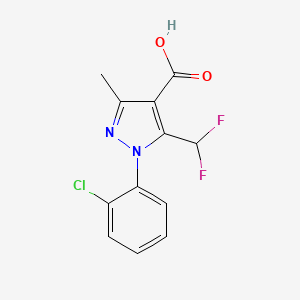

1-(2-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-5-(difluoromethyl)-3-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF2N2O2/c1-6-9(12(18)19)10(11(14)15)17(16-6)8-5-3-2-4-7(8)13/h2-5,11H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNNKNNRKXEDEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)C(F)F)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2-Chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in the fields of medicinal chemistry and agricultural science due to its potential biological activities. This compound is primarily studied for its effects on various biological systems, including its role as a fungicide and its interactions with specific biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. A study conducted by researchers demonstrated that the compound effectively inhibits the growth of several fungal strains, including Candida albicans and Aspergillus niger. The mode of action appears to involve the disruption of fungal cell membrane integrity, leading to cell lysis.

Table 1: Antifungal Activity Against Various Strains

| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | 15 | 32 µg/mL |

| Aspergillus niger | 18 | 16 µg/mL |

| Trichophyton rubrum | 12 | 64 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity studies have shown that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. The compound was tested against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), showing IC50 values in the low micromolar range.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.6 |

| HeLa | 4.3 |

| MCF-7 | 6.8 |

The mechanism by which this compound exerts its biological effects is under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells via the activation of caspase pathways. Additionally, its antifungal properties may be linked to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

Case Studies

A notable case study involved the use of this compound in agricultural settings, where it was applied as a fungicide to control fungal infections in crops. Field trials indicated a significant reduction in disease incidence compared to untreated controls, demonstrating its efficacy as a protective agent against fungal pathogens.

Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Properties

Research indicates that compounds within the pyrazole class, including 1-(2-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid, exhibit significant anti-inflammatory and analgesic effects. For instance, studies have demonstrated the compound's selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with a notable selectivity index indicating its potential as a therapeutic agent for pain management and inflammation .

Table 1: Comparison of COX Inhibition

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|---|

| Celecoxib | 8.17 | 95.84 | - |

| Target Compound | Low | High | 80.03 |

Anticancer Activity

The compound has also shown promise in anticancer research. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects with IC₅₀ values indicating effective inhibition of cell proliferation. For example, studies report significant activity against pancreatic cancer cells, suggesting its potential as a lead compound in cancer therapeutics .

Table 2: Anticancer Activity

| Cell Line | IC₅₀ (μM) |

|---|---|

| A549 | 1.962 |

| HCT-116 | 3.597 |

| MCF-7 | 1.764 |

| HT-29 | 4.496 |

Fungicidal Activity

Recent studies have highlighted the compound's efficacy as a fungicide, particularly against pathogens like Rhizoctonia solani. The synthesized derivatives have shown promising results in both laboratory and field tests, with effective concentrations reported to inhibit fungal growth significantly .

Table 3: Fungicidal Efficacy

| Pathogen | IC₅₀ (mg/L) |

|---|---|

| Rhizoctonia solani | 7.48 |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Difluoromethyl vs. Trifluoromethyl: The target’s 5-CF2H group is less electron-withdrawing than trifluoromethyl (CF3) but offers similar metabolic resistance.

- Carboxylic Acid Position : Compared to 1-(4-ClPh)-3-(2,4-Cl2-5-FPh)-1H-pyrazole-5-COOH (), the target’s carboxylic acid at position 4 may alter binding orientation in enzyme pockets, affecting efficacy .

Pharmacological Activity

- CB1 Receptor Interaction: CP-272871 () acts as an inverse agonist but lacks the carboxylic acid, relying on phenylamide for receptor binding.

- Guanylate Cyclase Activation : Nurandociguat () shares the CF2H group but incorporates a bicyclic scaffold, highlighting the importance of difluoromethyl in modulating enzyme activity .

Métodos De Preparación

General Synthetic Approaches to the Pyrazole Core

The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives typically involves constructing the pyrazole ring with the difluoromethyl group and carboxylic acid functionality, followed by functionalization such as chlorophenyl substitution at the N-1 position.

Preparation via Halogenation, Diazotization, and Grignard Carboxylation

One well-established method involves a three-step process starting from N-methyl-3-aminopyrazole:

Step 1: Halogenation

N-methyl-3-aminopyrazole is dissolved in water and reacted with a halogen (e.g., bromine or iodine) to selectively halogenate the pyrazole at the 4-position, yielding 4-halogen-1-methyl-1H-pyrazole-3-amine.Step 2: Diazotization and Difluoromethylation

The 4-halogen-3-aminopyrazole is diazotized using sodium nitrite aqueous solution to form a diazonium salt, which is then coupled with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide catalyst to introduce the difluoromethyl group at the 3-position, yielding 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole.Step 3: Grignard Exchange and Carboxylation

The 4-halogen derivative undergoes halogen-magnesium exchange using a Grignard reagent such as isopropyl magnesium chloride. The resulting organomagnesium intermediate is then reacted with carbon dioxide to introduce the carboxylic acid group at the 4-position. After quenching and recrystallization, the target 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is obtained with high purity (>99.5%) and an overall yield of up to 64% for the three steps.

This method is noted for avoiding isomer formation commonly seen in other processes and is amenable to scale-up.

Synthesis via Carbointercalation, Halogenation, and Cyclization Using Difluorochloromethane

A novel and cost-effective approach uses difluorochloromethane as a starting material:

Step A: Carbointercalation Reaction

Difluorochloromethane, carbon monoxide, and methyl hydrazine react under catalysis (palladium salts and phosphine ligands) with sodium formate to form an intermediate compound.Step B: Halogenation

The intermediate is halogenated using a halogenating reagent to yield a halogenated intermediate.Step C: Cyclization

The halogenated intermediate reacts with alkali and propiolic acid to undergo cyclization, forming 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

This method addresses issues of waste generation, corrosion, and complexity in traditional difluoroacetic acid-based syntheses. It uses inexpensive raw materials and provides a streamlined process with potential industrial scalability.

Preparation via Difluoroacetyl Halide Addition and Cyclization

An improved process focuses on reducing isomer impurities and increasing yield:

Step 1: Substitution/Hydrolysis

2,2-Difluoroacetyl halide is added dropwise to a solution of an α,β-unsaturated ester and an acid-binding agent at low temperature. Subsequently, alkaline hydrolysis yields an α-difluoroacetyl intermediate carboxylic acid.Step 2: Condensation/Cyclization

The intermediate is reacted with methyl hydrazine aqueous solution in the presence of a catalyst under low temperature, followed by reduced pressure and increased temperature to promote cyclization. Acidification yields a crude product of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is purified by recrystallization.

This method achieves high purity (>99.5%) and yield (>75%) with simplified operation and reduced isomer content, making it suitable for large-scale production.

Preparation of Alkyl Esters as Precursors and Subsequent Hydrolysis

Another approach involves preparing alkyl esters of the acid, which are then hydrolyzed:

Sodium enolate of alkyl difluoroacetoacetate is acidified with carbonic acid generated in situ by reacting carbon dioxide with water.

The alkyl difluoroacetoacetate is coupled with trialkyl orthoformate in acetyl anhydride to form an intermediate alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate.

Ring closure is promoted by methyl hydrazine in a two-phase system with a weak base (e.g., sodium carbonate or potassium carbonate), yielding alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters.

The esters can then be hydrolyzed under alkaline conditions to the corresponding acids.

This multi-step process is advantageous for producing intermediates useful in fungicide synthesis and allows for control over reaction conditions and purity.

Comparative Data Table of Preparation Methods

Research Findings and Process Considerations

Isomer Control: The presence of isomers in pyrazole synthesis can reduce product purity and complicate purification. Methods involving direct halogenation and diazotization tend to minimize isomer formation compared to cyclization routes.

Catalyst Selection: Palladium-based catalysts with phosphine ligands are effective in carbointercalation and halogenation steps, improving reaction efficiency and selectivity.

Environmental Impact: Newer methods emphasize reducing waste and corrosive byproducts, notably by avoiding difluoroacetic acid derivatives and using difluorochloromethane, which is cheaper and less corrosive.

Scalability: The Grignard carboxylation method and the difluoroacetyl halide addition method have demonstrated potential for industrial scale-up due to their straightforward operations and high yields.

Q & A

Q. Advanced

Experimental validation : Compare experimental IR, NMR, and mass spectrometry data (e.g., reports IR peaks at 1700 cm⁻¹ for carbonyl groups) with density functional theory (DFT)-calculated spectra .

Error analysis : Assess solvent effects, conformational flexibility, and crystal packing forces that may distort computational predictions.

Cross-referencing : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and isotopic patterns.

What strategies optimize the Suzuki coupling reaction in synthesizing derivatives?

Q. Advanced

Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced cross-coupling efficiency .

Solvent system : Degassed DMF/water (3:1 v/v) improves solubility and reduces palladium oxide formation.

Temperature control : Reactions at 80–100°C balance speed and side-product suppression.

Stoichiometry : A 1.2:1 molar ratio of boronic acid to halide precursor maximizes yield .

How does the difluoromethyl group influence the compound's bioactivity?

Advanced

The difluoromethyl group enhances metabolic stability and lipophilicity:

- Electron-withdrawing effects : Polarize the pyrazole ring, improving binding to hydrophobic enzyme pockets.

- Steric effects : The CF₂H group’s compact size allows better fit in active sites compared to bulkier substituents (e.g., trifluoromethyl in ) .

- In vitro assays : Evaluate inhibition constants (Kᵢ) against target enzymes to quantify potency.

What analytical techniques confirm the compound's purity and structure?

Q. Basic

Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%).

Spectroscopy :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- IR : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) .

Mass spectrometry : HRMS verifies molecular weight (e.g., [M+H]⁺ = 317.05 Da) .

How to handle stability issues under acidic or basic conditions?

Q. Advanced

Storage : Keep in inert atmospheres (N₂/Ar) at –20°C to prevent hydrolysis .

Incompatibility : Avoid strong oxidizers (e.g., HNO₃) that degrade the difluoromethyl group into CO₂ and HF .

Buffering : Use pH-stable excipients (e.g., lactose) in formulation studies.

What in silico methods predict the compound's pharmacokinetic properties?

Q. Advanced

Lipophilicity : Calculate logP values (e.g., using ChemAxon) to estimate membrane permeability.

Solubility : Employ COSMO-RS models to predict aqueous solubility at physiological pH.

Metabolism : Simulate cytochrome P450 interactions with SwissADME or StarDrop .

Toxicity : Use ProTox-II to assess potential hepatotoxicity or mutagenicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.